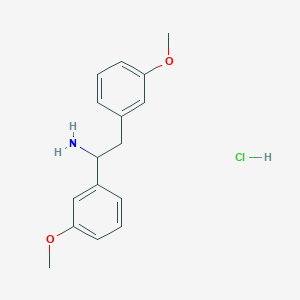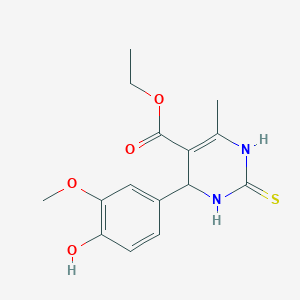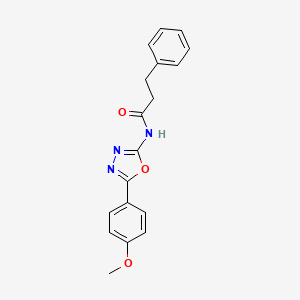
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a phenylpropanamide moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The methoxyphenyl and phenylpropanamide groups could potentially participate in pi-stacking interactions, and the oxadiazole ring could contribute to the compound’s rigidity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The oxadiazole ring is typically resistant to hydrolysis and reduction, making it a stable component of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxyphenyl and phenylpropanamide groups could impact the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
Research on related compounds has shown promising in vitro antidiabetic activity. For instance, a study synthesized a series of N-substituted derivatives showing significant α-amylase inhibition, which is a key target in managing diabetes through the control of blood sugar levels (Lalpara et al., 2021).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of related compounds for anticancer activity. One such research synthesized derivatives and tested them against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing moderate to excellent anticancer activity compared to reference drugs (Ravinaik et al., 2021). Another study synthesized oxadiazole derivatives with anticancer evaluation against breast cancer cell lines, demonstrating promising results (Salahuddin et al., 2014).
Antimicrobial and Nematocidal Activities
Compounds with the 1,3,4-oxadiazole moiety have been evaluated for their antimicrobial activities, showing effectiveness against various bacteria and fungi. This indicates their potential as leads for developing new antimicrobial agents (Rai et al., 2009). Moreover, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group showed good nematocidal activity, offering potential for agricultural applications (Liu et al., 2022).
Corrosion Inhibition
A distinct application outside the biomedical field is the use of oxadiazole derivatives as corrosion inhibitors. One study highlighted the efficiency of such compounds in preventing steel corrosion in acidic media, showcasing their potential in industrial applications (Bouklah et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anticonvulsant activity, suggesting potential interaction with neuronal ion channels or receptors .
Mode of Action
Based on the structure and the reported activities of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function . For instance, it might modulate the activity of ion channels or receptors, altering the neuronal excitability and thus exerting anticonvulsant effects .
Biochemical Pathways
Given the potential anticonvulsant activity, it might be involved in the modulation of neurotransmission, particularly in pathways involving excitatory and inhibitory neurotransmitters .
Result of Action
Based on the reported potential anticonvulsant activity of similar compounds, it can be hypothesized that it may help in reducing neuronal excitability, thereby controlling seizures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSVXKRAHYORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
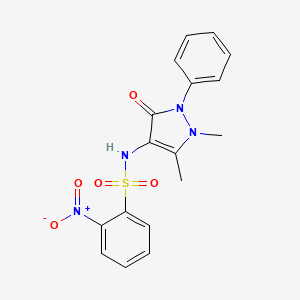
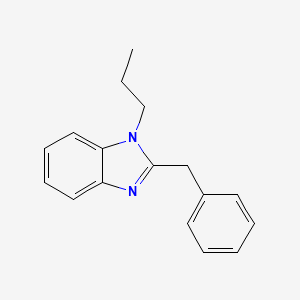

![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2769027.png)
![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2769030.png)
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
![2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)
